molecular formula C16H19NO3 B6628919 5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol

Cat. No.: B6628919
M. Wt: 273.33 g/mol
InChI Key: PNCIBVIELVDSON-UHFFFAOYSA-N
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Description

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol is an organic compound with a complex structure that includes hydroxyl, methoxy, and amino groups

Properties

IUPAC Name

5-[[[3-(hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-16-6-5-13(8-15(16)19)10-17-9-12-3-2-4-14(7-12)11-18/h2-8,17-19H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCIBVIELVDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the reaction of 3-(hydroxymethyl)benzylamine with 2-methoxyphenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol
  • 5-[[[4-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol

Uniqueness

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

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